2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide
Description
Properties
IUPAC Name |
2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-5-3-6(2)13-4-11-7(8(10)14)9(13)12-5/h3-4H,1-2H3,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSVWRMWCLCCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(N=CN12)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction conditions often include the use of trifluoroacetic acid (TFA) as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or halides. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylate
Molecular Formula : C₁₁H₁₃N₃O₂
Key Differences :
- The 8-position substituent is an ethyl carboxylate (COOEt) instead of a carboxamide (CONH₂).
- Higher molecular weight (219.24 g/mol ) due to the ethyl group .
Physicochemical Properties : - Predicted collision cross-section (CCS) of 147.6 Ų for [M+H]+ adducts, suggesting moderate polarity .
- Applications: Serves as a synthetic precursor for further functionalization (e.g., hydrolysis to carboxylic acids or conversion to amides) .
3-(3-Fluorobenzyl)-2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile
Molecular Formula : C₁₆H₁₃FN₄
Key Differences :
- Substitution at the 8-position with a carbonitrile (CN) group and a 3-fluorobenzyl side chain.
Physicochemical Properties : - Reduced hydrogen-bonding capacity compared to the carboxamide, likely decreasing solubility in polar solvents.
- The electron-withdrawing CN group may enhance stability but reduce nucleophilic reactivity .
Applications : Carbonitrile derivatives are often explored in kinase inhibition studies due to their ability to interact with hydrophobic enzyme pockets .
DMP904: Pyrazolo[1,5-a]pyrimidine Derivative
Structure: 4-(3-Pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine Key Differences:
- Core scaffold is pyrazolo[1,5-a]pyrimidine instead of imidazo[1,5-a]pyrimidine.
- Contains a pentylamino group and methoxyphenyl substituent. Biological Activity:
- Potent corticotropin-releasing factor receptor 1 (CRF1) antagonist (IC₅₀ < 10 nM), used in anxiety and depression models .
- The pyrazolo core may confer distinct pharmacokinetic profiles compared to imidazo analogs.
Larotrectinib: Pyrazolo[1,5-a]pyrimidine-Based Inhibitor
Structure : Contains a pyrazolo[1,5-a]pyrimidine core with trifluoroethyl and fluorophenyl groups .
Biological Activity :
- FDA-approved TRK inhibitor for cancer therapy.
- Demonstrates that pyrazolo[1,5-a]pyrimidine scaffolds can achieve clinical efficacy, whereas imidazo analogs like the target compound are less explored in this context .
Comparative Analysis Table
Research Findings and Implications
Hydrogen-Bonding Capacity : The carboxamide group in the target compound enhances interactions with biological targets compared to esters or carbonitriles, making it preferable for drug design .
Scaffold Stability : Imidazo[1,5-a]pyrimidine derivatives exhibit superior thermal and photochemical stability over pyrazolo analogs, as shown in fluorophore studies .
Biodistribution: Substituents significantly influence pharmacokinetics. For example, fluorine-labeled pyrazolo[1,5-a]pyrimidines show tumor-specific uptake, suggesting that analogous imidazo derivatives could be optimized for diagnostic imaging .
Synthetic Flexibility : The ethyl carboxylate derivative serves as a versatile intermediate for generating carboxylic acids or amides, enabling structure-activity relationship (SAR) studies .
Biological Activity
Overview
2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide is a heterocyclic compound with significant biological activity. Its unique structure allows interaction with various biological targets, making it an important subject of research in medicinal chemistry. This article reviews its synthesis, biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The compound is synthesized through the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives, often utilizing trifluoroacetic acid (TFA) as a catalyst. The synthesis process allows for the introduction of various functional groups, enhancing its biological activity.
Biological Activities
This compound exhibits a range of biological activities:
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can alter biochemical pathways crucial for microbial survival and cancer cell proliferation.
Table: Summary of Biological Activities
Case Studies
Several studies have explored the efficacy of related compounds:
- Antitubercular Efficacy : A study demonstrated that a series of imidazo-pyridine derivatives showed remarkable potency against both multi-drug resistant and extensive drug-resistant Mtb strains. The compounds exhibited MIC values ranging from 0.07 to 2.3 μM against various strains .
- Microbial Selectivity : Another study highlighted the selective inhibition of Mtb while showing minimal effects on non-mycobacterial organisms, indicating a favorable therapeutic index for these compounds .
Q & A
Basic Research Questions
What are the optimal synthetic routes for 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide?
Methodological Answer:
The synthesis of imidazo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors with 1,3-difunctional reagents. For carboxamide derivatives like this compound:
- Step 1: Start with a pre-functionalized pyrimidine core, such as 4-(trifluoromethylphenyl)imidazo[1,5-a]pyrimidine-8-carbonitrile (as in ), and reduce the nitrile group to a primary amine using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in glacial acetic acid .
- Step 2: Introduce methyl groups at positions 2 and 4 via alkylation. For example, use methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in dry tetrahydrofuran (THF) under reflux .
- Step 3: Convert the amine to a carboxamide using acylating agents (e.g., chloroacetyl chloride) in toluene with piperazine derivatives, followed by purification via recrystallization from ethanol or ethyl acetate .
Key Parameters Table:
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | NaBH₄, CH₃OH | Methanol | RT → Reflux | 60–70 |
| 2 | CH₃I, K₂CO₃ | THF | 80°C | 75–85 |
| 3 | ClCH₂COCl, Piperazine | Toluene | 110°C | 50–60 |
Which analytical techniques are critical for characterizing structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Carboxamide C=O stretch appears at ~1650–1680 cm⁻¹ .
- X-ray Crystallography: Resolves regiochemical ambiguities; for example, used methanol recrystallization to obtain crystals for structural confirmation .
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent Variation: Systematically modify substituents at positions 2, 4, and 7. For example:
- Biological Assays:
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like CRF1 receptors .
Example SAR Findings Table:
| Derivative | R₁ (C2) | R₂ (C4) | R₃ (C8) | IC₅₀ (Kinase CK2, nM) |
|---|---|---|---|---|
| 1 | CH₃ | CH₃ | CONH₂ | 12.3 ± 1.2 |
| 2 | CF₃ | CH₃ | CONH₂ | 8.7 ± 0.9 |
| 3 | CH₃ | iPr | CONH₂ | 25.4 ± 2.1 |
How to resolve contradictions between in vitro and in vivo bioactivity data?
Methodological Answer:
- Pharmacokinetic Profiling:
- Metabolite Identification: Use hepatic microsomes (e.g., rat S9 fractions) to identify unstable metabolites. For example, noted instability in acidic conditions, requiring formulation adjustments .
- Dose Optimization: Conduct dose-response studies in animal models to account for differences in target engagement vs. in vitro potency .
- Species-Specific Variability: Cross-test in humanized models (e.g., transgenic mice expressing human CYP450 enzymes) to align in vitro-in vivo correlations .
Case Study:
A derivative showing IC₅₀ = 10 nM in kinase assays (in vitro) but no in vivo efficacy was found to undergo rapid glucuronidation. Introducing a methylenedioxy group at C8 reduced metabolism, restoring activity .
Data Contradiction Analysis
Example Issue: Discrepancies in reported melting points for similar compounds.
Resolution Strategy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
